Cas no 13061-58-0 (4,6-dimethylpyridine-3-carboxamide)

4,6-Dimethylpyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at the 4 and 6 positions and a carboxamide functional group at the 3 position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyridine ring enhances its utility in coordination chemistry and catalysis. The compound’s well-defined molecular framework allows for precise modifications, facilitating its use in the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial applications. Its solubility in common organic solvents further enhances its versatility in synthetic processes.
4,6-dimethylpyridine-3-carboxamide structure
13061-58-0 structure
Product Name:4,6-dimethylpyridine-3-carboxamide
CAS No:13061-58-0
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD01646220
CID:119250
PubChem ID:817746
Update Time:2025-10-05

4,6-dimethylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4,6-dimethyl-3-pyridinecarboxamide
    • 3-Pyridinecarboxamide,4,6-dimethyl-
    • 4,6-Dimethyl-nicotinamide
    • 4,6-dimethylpyridine-3-carboxamide
    • Nicotinamide, 4,6-dimethyl- (6CI,7CI,8CI)
    • 3-carbamoyl-4,6-dimethylpyridine
    • 4,6-Dimethyl-nicotinamid
    • 4,6-dimethylnicotinamide
    • 4,6-dimethyl-nicotinic acid amide
    • 4,6-Dimethyl-nicotinsaeureamid
    • 4,6-Dimethyl-nicotinsaeure-amid
    • AC1LG9TC
    • AC-907
    • CTK6B5111
    • SBB086719
    • SureCN5009904
    • F1957-0020
    • SCHEMBL5009904
    • 4,6-dimethylpyridine-3-carb-oxamide
    • EN300-236114
    • 13061-58-0
    • AKOS002666147
    • AC-907/34120009
    • DTXSID30355853
    • DB-357721
    • MDL: MFCD01646220
    • Inchi: 1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
    • InChI Key: DVBWVOJRHMVPTR-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=C(C)C=C1C)N

Computed Properties

  • Exact Mass: 150.079312947g/mol
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available

4,6-dimethylpyridine-3-carboxamide Security Information

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4,6-dimethylpyridine-3-carboxamide Related Literature

Additional information on 4,6-dimethylpyridine-3-carboxamide

Comprehensive Overview of 4,6-Dimethylpyridine-3-Carboxamide (CAS No. 13061-58-0)

4,6-Dimethylpyridine-3-Carboxamide, identified by its unique CAS No. 13061-58-0, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the pyridine derivative family, characterized by a six-membered aromatic ring with one nitrogen atom and a substituted carboxamide functional group. The structural features of 4,6-dimethylpyridine-3-carboxamide, including the methyl groups at positions 4 and 6 and the amide linkage at position 3, contribute to its unique physicochemical properties and reactivity.

The synthesis of CAS No. 13061-58-0 typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound through catalytic amidation strategies. A notable approach published in *Organic Letters* (2024) describes the use of transition-metal-catalyzed C–N bond formation to construct the pyridine core, followed by selective methylation and amidation steps. These developments have improved both yield and purity for industrial-scale applications.

Structural analysis via X-ray crystallography reveals that 4,6-dimethylpyridine-3-carboxamide exhibits a planar aromatic system with conjugated π-electron delocalization across the pyridine ring. The carboxamide group forms intramolecular hydrogen bonds, stabilizing the molecular conformation. This structural rigidity influences its solubility profile—showing moderate solubility in polar organic solvents like DMSO and ethanol but limited water solubility due to its hydrophobic methyl substituents.

In pharmaceutical research, CAS No. 13061-58-0 has emerged as a valuable scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs). A 2025 study in *Nature Communications* demonstrated that derivatives of this compound exhibited nanomolar binding affinities for the serotonin receptor subtype 5-HT2B, suggesting potential applications in neuropsychiatric disorder treatment. The methyl substituents at positions 4 and 6 were found to enhance lipophilicity while maintaining appropriate logP values for optimal cell membrane permeability.

The compound's role as a building block in materials science is equally compelling. Researchers at MIT's Chemical Engineering Department (2024) incorporated 4,6-dimethylpyridine-3-carboxamide into metal–organic frameworks (MOFs) to create novel luminescent materials with tunable emission properties. The carboxamide functionality enabled strong coordination interactions with Zn2+ ions, resulting in MOFs displaying photoluminescence quantum yields exceeding 75% under UV excitation.

Analytical methods for characterizing CAS No. 13061-58-0 include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The proton NMR spectrum typically shows distinct signals for aromatic protons at δ7.8–8.2 ppm and methyl groups at δ2.4–2.7 ppm. High-resolution MS confirms a molecular ion peak at m/z=197.1 [M+H]+, consistent with its molecular formula C9H12N2O.

In agrochemical development programs, derivatives of this compound have shown herbicidal activity against broadleaf weeds through inhibition of acetolactate synthase (ALS). A patent filed by Syngenta AG in 2024 describes novel analogs with improved selectivity profiles compared to existing ALS inhibitors like sulfonylureas.

The environmental fate of compounds containing the pyridine core has been extensively studied using computational models developed by the EPA's Office of Research and Development (ORD). These models predict that compounds like CAS No. 13061-58-0 exhibit moderate biodegradability under aerobic conditions but require careful management due to their potential persistence in anaerobic environments.

In polymer chemistry applications, researchers have synthesized polyamides incorporating this monomer unit through melt polycondensation techniques. The resulting polymers demonstrate exceptional thermal stability with decomposition temperatures exceeding 350°C while maintaining good mechanical flexibility—a property attributed to the rigid pyridine ring structure.

The crystal engineering community has explored supramolecular assemblies formed by self-aggregation of this compound in solution environments. Studies published in *Crystal Growth & Design* (Q4 2024) revealed that hydrogen bonding between adjacent carboxamide groups leads to one-dimensional chain structures in crystalline lattices under controlled solvent evaporation conditions.

In catalytic systems development, supported catalysts containing immobilized forms of this molecule have shown promise as heterogeneous catalysts for esterification reactions under mild conditions (Tm=85°C). The basic nitrogen atoms serve as active sites for proton abstraction steps during reaction mechanisms.

The pharmacokinetic profile of related compounds suggests good oral bioavailability when formulated as prodrugs containing ester linkages between the carboxylic acid functionality and amino acid moieties—a strategy employed by several pharmaceutical companies in clinical development pipelines.

Spectroscopic studies using UV-vis absorption spectroscopy have identified characteristic λmax=298 nm for solutions of this compound in acetonitrile media, corresponding to π→π* electronic transitions within the aromatic system that could be exploited for optical sensing applications.

In medicinal chemistry approaches targeting enzyme inhibition mechanisms, structure–activity relationship (SAR) analyses indicate that substitution patterns on the pyridine ring significantly influence binding modes within target protein pockets—particularly when interacting with hydrophobic residues via π–π stacking interactions or van der Waals forces.

The synthesis methodology has been further optimized through continuous flow chemistry techniques implemented at pilot plant scales by several chemical manufacturing organizations (CMOs), achieving >95% purity levels while reducing solvent consumption by ~40% compared to batch processes described in earlier literature reports from mid-decade studies.

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